molecular formula C10H11ClOS B14826295 (3-Chloro-5-cyclopropoxyphenyl)(methyl)sulfane

(3-Chloro-5-cyclopropoxyphenyl)(methyl)sulfane

Cat. No.: B14826295
M. Wt: 214.71 g/mol
InChI Key: WZAPDOOHALEMET-UHFFFAOYSA-N
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Description

(3-Chloro-5-cyclopropoxyphenyl)(methyl)sulfane is an organic compound with the molecular formula C10H11ClOS It is characterized by the presence of a chloro group, a cyclopropoxy group, and a methylsulfane group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-5-cyclopropoxyphenyl)(methyl)sulfane typically involves the introduction of the chloro, cyclopropoxy, and methylsulfane groups onto a phenyl ring. One common method is through a multi-step organic synthesis process that includes:

    Halogenation: Introduction of the chloro group onto the phenyl ring.

    Cyclopropanation: Formation of the cyclopropoxy group.

    Thioether Formation: Introduction of the methylsulfane group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-5-cyclopropoxyphenyl)(methyl)sulfane can undergo various chemical reactions, including:

    Oxidation: Conversion of the sulfane group to a sulfoxide or sulfone.

    Reduction: Reduction of the chloro group to a hydrogen atom.

    Substitution: Replacement of the chloro group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(3-Chloro-5-cyclopropoxyphenyl)(methyl)sulfane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Chloro-5-cyclopropoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The chloro and cyclopropoxy groups may influence its binding affinity and reactivity with enzymes or receptors, while the methylsulfane group can modulate its chemical stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    (3-Chloro-5-methoxyphenyl)(methyl)sulfane: Similar structure with a methoxy group instead of a cyclopropoxy group.

    (3-Chloro-5-methylphenyl)(methyl)sulfane: Similar structure with a methyl group instead of a cyclopropoxy group.

Uniqueness

(3-Chloro-5-cyclopropoxyphenyl)(methyl)sulfane is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties compared to its analogs

Properties

Molecular Formula

C10H11ClOS

Molecular Weight

214.71 g/mol

IUPAC Name

1-chloro-3-cyclopropyloxy-5-methylsulfanylbenzene

InChI

InChI=1S/C10H11ClOS/c1-13-10-5-7(11)4-9(6-10)12-8-2-3-8/h4-6,8H,2-3H2,1H3

InChI Key

WZAPDOOHALEMET-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=CC(=C1)OC2CC2)Cl

Origin of Product

United States

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